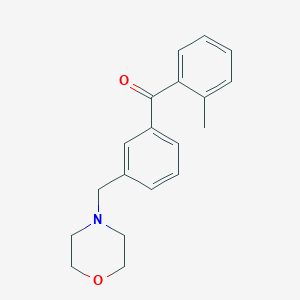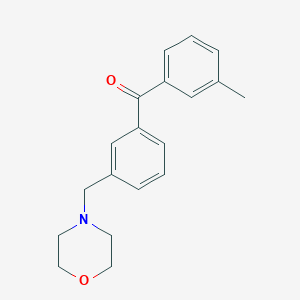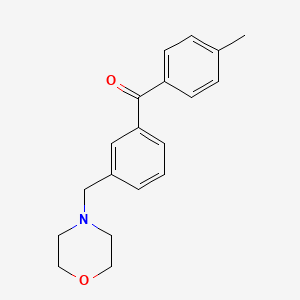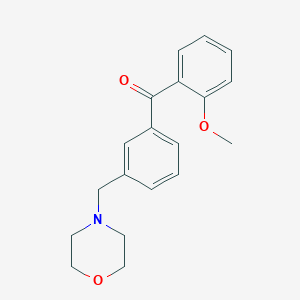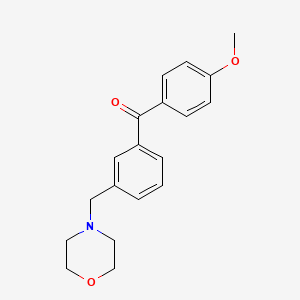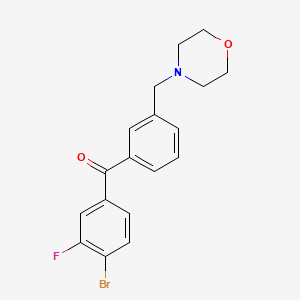
7-(4-甲酰基苯基)-3,4-二氢-2H-1,5-苯并二氧七环
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde is an organic compound with the molecular formula C16H14O3 It is a derivative of benzodioxepin and benzenecarbaldehyde, featuring a unique structure that combines these two moieties
科学研究应用
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with a suitable benzaldehyde derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the condensation reaction between the two components. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and optimized reaction conditions can significantly enhance the production efficiency and reduce costs .
化学反应分析
Types of Reactions
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid.
Reduction: 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolism .
相似化合物的比较
Similar Compounds
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
- Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
- 2H-1,5-Benzodioxepin, 3,4-dihydro-
Uniqueness
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde is unique due to the presence of both the benzodioxepin and benzenecarbaldehyde moieties in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-12-2-4-13(5-3-12)14-6-7-15-16(10-14)19-9-1-8-18-15/h2-7,10-11H,1,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXJQHDUKKRJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215882 |
Source


|
| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-92-2 |
Source


|
| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)
![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)
![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)
![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)
